molecular formula C15H11ClN4OS B5744578 N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide

Cat. No.: B5744578
M. Wt: 330.8 g/mol
InChI Key: MLPLWMTVUPEGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide is a hybrid heterocyclic compound comprising a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl group at position 5 and a nicotinamide moiety at position 2. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c16-12-5-3-10(4-6-12)8-13-19-20-15(22-13)18-14(21)11-2-1-7-17-9-11/h1-7,9H,8H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPLWMTVUPEGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and thiosemicarbazide.

    Cyclization: The thiosemicarbazide reacts with 4-chlorobenzoic acid under acidic conditions to form the 1,3,4-thiadiazole ring.

    Nicotinamide Coupling: The resulting 1,3,4-thiadiazole derivative is then coupled with nicotinoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The nicotinamide moiety can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various benzyl derivatives, while oxidation and reduction can modify the thiadiazole ring.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Breast Cancer: Research indicates that certain thiadiazole derivatives exhibit significant inhibition of proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, compounds similar to this compound have shown IC50 values ranging from 0.28 to 0.52 μg/mL against MCF-7 cells, demonstrating potent anticancer activity .
  • Colon Cancer: The compound's effectiveness extends to colon cancer, where derivatives have been reported to inhibit the HCT116 cell line with IC50 values as low as 3.29 μg/mL .
  • Mechanism of Action: The mechanism involves interaction with tubulin and induction of apoptosis in cancer cells. Studies using molecular docking have shown that these compounds can effectively bind to tubulin, disrupting microtubule dynamics essential for cancer cell division .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. This compound has been tested against various pathogens.

Case Studies and Findings

  • Antibacterial Activity: Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the thiadiazole ring enhances the antimicrobial activity by interfering with bacterial metabolic pathways .
  • Antifungal Properties: Some studies have also reported antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism is believed to involve disruption of fungal cell membrane integrity .

Other Therapeutic Applications

Beyond its anticancer and antimicrobial properties, this compound has potential applications in other therapeutic areas.

Case Studies and Findings

  • Antitubercular Activity: Preliminary studies suggest that thiadiazole derivatives may possess antitubercular properties. In vitro tests have indicated that these compounds can inhibit Mycobacterium tuberculosis growth .
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation markers in animal models, indicating potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the biological context but may include inhibition of bacterial cell wall synthesis or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Varied Substituents

Key Comparative Insights

Influence of Substituents on Bioactivity
  • Nicotinamide vs. In contrast, piperazinamide-containing analogs (e.g., compound 4g in ) demonstrate anticancer activity but may exhibit reduced solubility due to bulkier substituents .
  • 4-Chlorobenzyl vs. Fluorine’s electron-withdrawing effects, however, may enhance metabolic stability in fluorinated derivatives .
Physicochemical and Structural Properties
  • Crystallographic Data : The crystal structure of 2-chloro-N-[5-(4-fluorophenyl)-thiadiazol-2-yl]-nicotinamide () reveals a planar thiadiazole ring and intermolecular hydrogen bonds involving the nicotinamide moiety, suggesting similar packing interactions in the target compound .
  • Melting Points and Solubility : Thiadiazole derivatives with aromatic substituents (e.g., 4g: m.p. 203–205°C) generally exhibit higher melting points than aliphatic analogs (e.g., N-(5-methyl-thiadiazol-2-yl)-propionamide), indicating stronger crystal lattice interactions. The nicotinamide group may mitigate this by introducing polar functional groups .

Structure-Activity Relationship (SAR) Highlights

  • Thiadiazole Core : Essential for electronic and steric interactions with biological targets. Replacement with oxadiazole () or thiazole () alters activity profiles due to differences in ring electronegativity and geometry .
  • Chlorobenzyl Substituent : Enhances lipophilicity and may improve blood-brain barrier penetration compared to methyl or furan-containing analogs (e.g., compound 4h in ) .
  • Nicotinamide Moiety : Likely contributes to NAD(P)H mimicry, a feature exploited in enzyme inhibitors (e.g., glutaminase inhibitors in ) .

Q & A

Q. What are the recommended synthetic routes for N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-nicotinamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves coupling a thiadiazole intermediate with nicotinamide derivatives. For example:

  • Step 1: Prepare the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
  • Step 2: Introduce the 4-chloro-benzyl group via nucleophilic substitution or alkylation reactions. Potassium carbonate in dry acetone under reflux (3–5 hours) is effective for sulfur-based substitutions .
  • Step 3: Recrystallize the product from ethanol or methanol to enhance purity (>95%) .
    Optimization Tips:
  • Vary solvents (e.g., DMF for polar intermediates) and catalysts (e.g., triethylamine for amide bond formation).
  • Monitor reaction progress using TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .

Q. How should researchers validate the purity and structural identity of this compound?

Answer: Purity Validation:

  • TLC: Use silica gel GF254 plates with ethyl acetate/hexane (1:1). Spotting alongside a reference standard ensures impurity detection (<0.5%) .
  • HPLC: Employ a C18 column with UV detection at 254 nm; retention time ~8.2 minutes .
    Structural Confirmation:
  • IR Spectroscopy: Key peaks include C-S-C (685 cm⁻¹), amide I (1682 cm⁻¹), and aromatic C=C (1523–1548 cm⁻¹) .
  • ¹H NMR: Look for signals at δ 8.9 ppm (nicotinamide protons), δ 7.4 ppm (chlorobenzyl aromatic protons), and δ 4.6 ppm (benzyl CH₂) .

Q. What pharmacological screening methods are appropriate for evaluating anticonvulsant activity?

Answer:

  • In Vivo Models: Use maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. Compare latency and mortality rates against standards like Depakin .
  • Dosage: Administer 50–100 mg/kg intraperitoneally; monitor protection efficacy (e.g., 100% survival at 75 mg/kg in PTZ models) .
  • Mechanistic Studies: Assess GABA receptor modulation via patch-clamp electrophysiology or radioligand binding assays .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Answer:

  • X-ray Crystallography: Refine data using SHELXL (SHELX suite) with high-resolution (<1.0 Å) datasets. Validate with R-factor (<0.05) and residual density maps .
  • Complementary Techniques: Cross-validate with ¹³C NMR (carbonyl signal at ~170 ppm) and DFT calculations for bond-length discrepancies .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Poor absorption may explain in vitro-in vivo gaps .
  • Metabolite Identification: Use hepatocyte microsomes to detect phase I/II metabolites (e.g., hydroxylation at the benzyl group) .
  • Dose-Response Refinement: Adjust formulations (e.g., PEGylation) to enhance solubility and blood-brain barrier penetration .

Q. How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to voltage-gated sodium channels (NaV1.2) or GABA transaminase. Focus on hydrogen bonding with the thiadiazole sulfur and chloro-benzyl group .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for CNS-targeted drugs .

Critical Analysis of Contradictions

  • Anticonvulsant vs. Cytotoxicity Balance: While the compound shows potent anticonvulsant activity (ED50 = 50 mg/kg), its moderate cytotoxicity (IC50 = 9.4–97.6 μg/mL) necessitates structural tweaks (e.g., replacing the chloro group with trifluoromethyl) to enhance selectivity .
  • Synthesis Yield vs. Purity: Recrystallization improves purity but reduces yield (60–70%). Alternative methods like column chromatography (silica gel, CH₂Cl₂/MeOH) may optimize both parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.